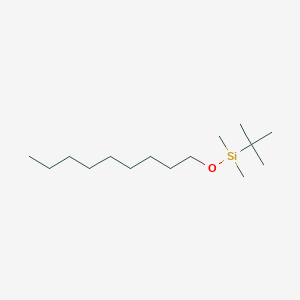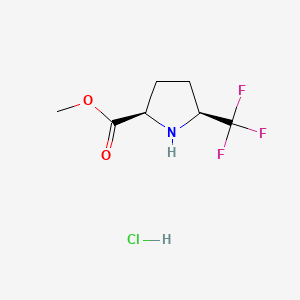
(5S)-5-Trifluoromethyl-D-proline methyl ester hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride is a synthetic compound that belongs to the class of proline derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the proline ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (5S)-5-Trifluoromethyl-D-proline.
Esterification: The proline derivative undergoes esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of (5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted proline derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5S)-5-Methyl-D-proline methyl ester hydrochloride
- (5S)-5-Ethyl-D-proline methyl ester hydrochloride
- (5S)-5-Phenyl-D-proline methyl ester hydrochloride
Uniqueness
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in various chemical reactions compared to its analogs.
Conclusion
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C7H11ClF3NO2 |
|---|---|
Molekulargewicht |
233.61 g/mol |
IUPAC-Name |
methyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-3-5(11-4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |
InChI-Schlüssel |
XLFHIMAVQSCSCX-JBUOLDKXSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC[C@H](N1)C(F)(F)F.Cl |
Kanonische SMILES |
COC(=O)C1CCC(N1)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


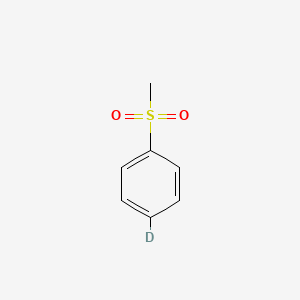

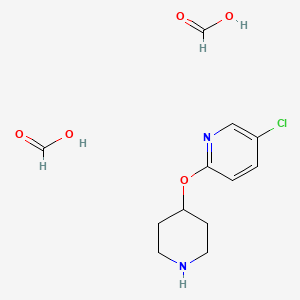
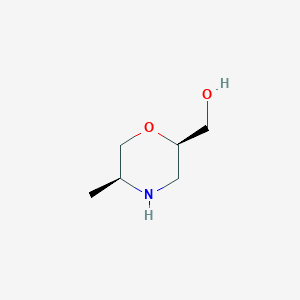

![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)
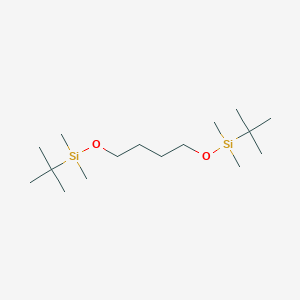
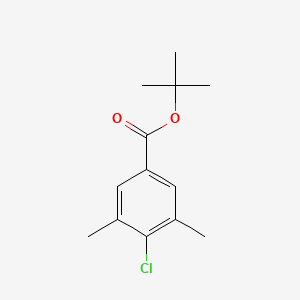
![6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14029566.png)
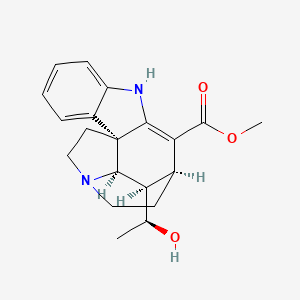
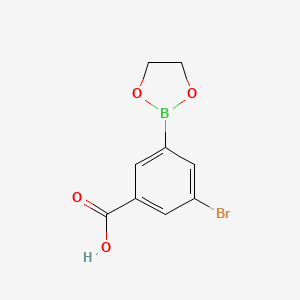

![7-Bromo-4-methoxybenzo[D]thiazole](/img/structure/B14029582.png)
